An In-depth Technical Guide to 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one, a fluorinated analog of tropinone. This compound is a valuable building block in medicinal chemistry, offering a unique combination of a rigid bicyclic scaffold and the modulating effects of a fluorine substituent. This guide will delve into its structure, reactivity, and potential as a key intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Significance of the Fluorinated Tropane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry. It forms the core of numerous biologically active natural products, such as cocaine and atropine, and their synthetic analogs.[1] The rigid, bicyclic structure of the tropane ring system provides a well-defined three-dimensional arrangement for functional groups, making it an ideal framework for designing ligands that target specific receptors and transporters in the central nervous system.[2]
The introduction of fluorine into organic molecules is a widely employed strategy in drug design to modulate various physicochemical and pharmacokinetic properties.[3] The high electronegativity and small size of the fluorine atom can influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to its biological target.[3] In the context of the tropane scaffold, fluorination can lead to compounds with altered receptor binding profiles and improved drug-like properties.
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one, also known as 2-fluorotropinone, combines the structural rigidity of the tropane core with the unique electronic properties of a fluorine atom positioned alpha to a carbonyl group. This arrangement makes it a highly versatile intermediate for the synthesis of a wide range of novel tropane-based compounds with potential therapeutic applications.
Chemical and Physical Properties
Structure and Stereochemistry
The structure of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one consists of a seven-membered ring bridged by a nitrogen atom, forming a bicyclic system. The piperidine ring of the tropane scaffold typically adopts a chair conformation.[4] The introduction of a fluorine atom at the C-2 position introduces a new stereocenter, leading to the possibility of different stereoisomers. The relative stereochemistry of the fluorine atom and the bridgehead protons will significantly influence the molecule's overall conformation and its interaction with biological targets.
Physicochemical Properties
Precise physicochemical data such as melting point, boiling point, and solubility for the free base are not well-documented. However, the hydrochloride salt, 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one hydrochloride (CAS No: 1404196-41-3), is commercially available, suggesting it is a stable, crystalline solid.[5]
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₇H₁₀FNO | |
| Molecular Weight | 143.16 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on related tropinone derivatives. |
| Solubility | The hydrochloride salt is expected to be soluble in water and polar organic solvents. | The free base is likely more soluble in less polar organic solvents. |
| pKa | The basicity of the nitrogen atom is expected to be lower than that of tropinone due to the electron-withdrawing effect of the fluorine atom. A recent study on α-fluorinated tropane compounds showed a reduction in basicity of the tropane nitrogen by about 1000-fold.[6] | The pKa of the conjugate acid of tropinone is approximately 10.3. |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is not widely published. However, the expected spectroscopic features can be predicted:
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¹H NMR: The spectrum would be complex due to the bicyclic nature and the presence of diastereotopic protons. Key signals would include the bridgehead protons and the proton at the fluorine-bearing carbon, which would show coupling to fluorine.
-
¹³C NMR: The carbonyl carbon would appear downfield (~200 ppm). The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift influenced by the electronic environment.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be present, likely in the range of 1720-1740 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 143, with fragmentation patterns characteristic of the tropane skeleton.
Synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one
A likely and practical synthetic route to 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one involves the electrophilic fluorination of an N-protected nortropinone derivative, followed by deprotection. This strategy provides control over the reactivity of the nitrogen atom and facilitates purification.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a three-step process:
Figure 1: General synthetic workflow for 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for similar transformations. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of N-Boc-nortropinone
-
Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base such as triethylamine or sodium bicarbonate (2.5 eq).
-
Boc Protection: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-nortropinone.[7]
Step 2: Electrophilic Fluorination of N-Boc-nortropinone
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Enolate Formation: The fluorination proceeds via the enolate of N-Boc-nortropinone. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-nortropinone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq) dropwise to generate the enolate.
-
Fluorination: After stirring for 30-60 minutes at -78 °C, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.2 eq), in THF dropwise.[8]
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude N-Boc-2-fluoro-8-azabicyclo[3.2.1]octan-3-one by flash column chromatography.
Step 3: Deprotection to Yield 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one
-
Acidic Cleavage: Dissolve the purified N-Boc-2-fluoro-8-azabicyclo[3.2.1]octan-3-one in a suitable solvent such as dichloromethane or methanol. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.[9][10]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Remove the solvent and excess acid under reduced pressure. If the hydrochloride salt is desired, trituration with diethyl ether may be necessary to induce precipitation. The resulting solid can be collected by filtration and dried under vacuum.
Reactivity and Chemical Transformations
The chemical reactivity of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is dictated by the interplay of the α-fluoro ketone moiety and the bicyclic amine.
Figure 2: Key reactive centers of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one.
Reactions at the Ketone
The carbonyl group at C-3 is susceptible to nucleophilic attack. Standard ketone transformations can be employed to introduce further diversity:
-
Reduction: The ketone can be reduced to the corresponding alcohol, 2-fluoro-8-azabicyclo[3.2.1]octan-3-ol, using reducing agents such as sodium borohydride. This reduction can lead to the formation of diastereomeric alcohols (endo and exo), and the stereoselectivity will depend on the steric hindrance around the carbonyl group.
-
Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.
-
Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, providing a means to introduce exocyclic double bonds.
Reactions at the Nitrogen
The secondary amine at the N-8 position is nucleophilic and can undergo a variety of transformations:
-
N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated to introduce various substituents, which is a common strategy for modulating the pharmacological properties of tropane-based compounds.
-
N-Acylation: The amine can be acylated with acid chlorides or anhydrides to form amides.
Applications in Drug Discovery and Medicinal Chemistry
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is a valuable precursor for the synthesis of novel tropane analogs with potential applications in the treatment of a range of disorders, particularly those involving the central nervous system. The introduction of fluorine can lead to compounds with enhanced binding affinity, selectivity, and improved pharmacokinetic profiles.
Potential therapeutic areas for derivatives of this compound include:
-
Dopamine Transporter (DAT) Inhibitors: Tropane analogs are well-known for their interaction with the dopamine transporter. Fluorinated derivatives may offer improved selectivity and reduced abuse potential compared to cocaine.
-
Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Ligands: By modifying the substituents on the tropane scaffold, it is possible to develop selective inhibitors of SERT and NET, which are important targets for the treatment of depression and anxiety.[2]
-
Muscarinic and Nicotinic Acetylcholine Receptor Ligands: The tropane skeleton is also found in antagonists of muscarinic acetylcholine receptors (e.g., atropine). Fluorinated analogs could lead to new ligands with altered subtype selectivity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]
For the hydrochloride salt, refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one represents a key building block for the next generation of tropane-based therapeutics. Its unique combination of a rigid bicyclic framework and the electronic influence of a fluorine atom provides medicinal chemists with a powerful tool for the design and synthesis of novel compounds with tailored pharmacological profiles. Further exploration of the chemistry and biological activity of derivatives of this versatile intermediate is warranted and holds significant promise for the development of new treatments for a variety of diseases.
References
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Yang, L., Wang, Y., & Li, G. (2011). 8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3297. [Link]
- D'Andrea, S. V., & Nummy, L. J. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Khatun, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(35), 20847-20853.
- D'Andrea, S. V., & Nummy, L. J. (2009). Deprotection of N-BOC compounds.
- Fisher Scientific. (2025). Safety Data Sheet: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol.
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Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride.
- BenchChem. (2025). Constructing the 8-azabicyclo[3.2.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Farkas, V., et al. (2024). α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties. Bioorganic & Medicinal Chemistry Letters, 110, 129869.
- BenchChem. (2026). Benchmarking the stability of N-Boc-nortropinone against similar compounds.
- Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558.
- Apollo Scientific. (2022). Safety Data Sheet: 8-Oxa-3-aza-bicyclo[3.2.1]octane.
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